Anhalinine

Description

Historical Context of Discovery and Initial Characterization

The scientific investigation into the chemical constituents of peyote (Lophophora williamsii) began in the late 19th century, driven by interest in the plant's traditional use and reported effects. This period marked the initial isolation and characterization of various alkaloids present in the cactus.

Isolation and Early Investigations of Peyote Alkaloids

Early chemical studies of peyote aimed to identify the compounds responsible for its effects. Louis Lewin published one of the first chemical studies on peyote in 1888, isolating an alkaloid he named anhalonine (B12298444), although this was later understood to be a mixture of various alkaloids. iceers.orgmaps.org Arthur Heffter also made significant contributions, publishing studies between 1895 and 1898 where he described the isolation of several alkaloids, including mescaline, which he identified as the primary psychoactive component through self-experimentation. iceers.orgheffter.orgresearchgate.nettroutsnotes.com The Merck Laboratory in Darmstadt, Germany, was also involved in these early efforts of alkaloid isolation from peyote around 1897. nih.govmdpi.com

Pioneering Contributions of Key Researchers in Alkaloid Chemistry

The field of alkaloid chemistry, particularly concerning peyote, saw pioneering work from researchers like Arthur Heffter and Louis Lewin. Heffter, with a background in both medicine and chemistry, was instrumental in the early separation and identification of peyote alkaloids. heffter.org Ernst Späth later made significant contributions to the field, elucidating the structures and synthesizing many of the peyote alkaloids. maps.orgresearchgate.net His work, starting in 1919 and continuing into the late 1930s, included studies on alkaloids from various Cactaceae species. maps.org Späth, along with Friedrich Becke, is credited with the discovery of Anhalinine in peyote in 1935. maps.orgresearchgate.netwikipedia.org

Differentiation from Closely Related Alkaloids (e.g., Anhaline/Hordenine)

This compound is structurally related to other alkaloids found in peyote and other cacti, such as mescaline and other tetrahydroisoquinolines. wikipedia.orgresearchgate.net It is also important to differentiate this compound from compounds like Anhaline, which was an early name given to Hordenine (B123053). heffter.orgwikipedia.orgnist.govnih.gov Hordenine (Anhaline) is a simple phenethylamine (B48288), specifically N,N-dimethyltyramine, and was isolated from sources like Anhalonium fissuratum (now Ariocarpus fissuratus) and barley (Hordeum vulgare). heffter.orgwikipedia.orgnist.govukaazpublications.comsucp.ac.in Ernst Späth later showed that Anhaline and Hordenine were the same compound. heffter.orgwikipedia.org this compound, also known as O-methylanhalamine, is a tetrahydroisoquinoline alkaloid, distinct in structure from the phenethylamine Hordenine. wikipedia.orgscribd.commdma.chsciencemadness.org

Natural Occurrence and Botanical Significance

This compound is found naturally in certain plant species, primarily within the Cactaceae family. Its presence and relative abundance can vary.

Distribution in Cactaceae Species (e.g., Lophophora williamsii)

This compound has been isolated from Lophophora williamsii, commonly known as peyote. wikipedia.orgnih.govwikiwand.com While L. williamsii is the most well-known source, this compound may also be present in other cacti species. wikipedia.orgnucleos.com Lophophora williamsii is native to southern North America, found in regions of northern Mexico and southern Texas. nih.govwikipedia.org

Relative Abundance and Variability in Plant Materials

This compound is considered a minor alkaloid in Lophophora williamsii. maps.orgwikipedia.orgwikiwand.com Its yield from peyote has been estimated to be around 0.01%. maps.org The total alkaloid content in L. williamsii can vary, and factors such as climatic conditions, light availability, soil conditions, and harvest time can influence the composition and concentration of alkaloids within the plant. nih.gov Studies have shown variability in alkaloid concentrations between different populations of L. williamsii and even between different parts of the plant, although one study indicated this compound was present at about half the concentration of mescaline in the populations analyzed and was equally distributed between roots and tops. troutsnotes.comsacredcacti.com Older plant material has also shown markedly lower levels of this compound compared to newer samples. troutsnotes.com

While mescaline is typically the most abundant alkaloid in L. williamsii, accounting for a significant percentage of the total alkaloid content, the relative abundance of other alkaloids like this compound is considerably lower. nih.govwikipedia.orgtroutsnotes.commagicactus.com For instance, mescaline can constitute around 30% of the total alkaloid content, while this compound might be around 0.5% of the total alkaloid content. wikipedia.orgtroutsnotes.com

Here is a table illustrating the approximate relative abundance of some alkaloids in Lophophora williamsii based on percent of total alkaloid content:

| Alkaloid | Approximate Percent of Total Alkaloid Content |

| Mescaline | 30.0% nih.govwikipedia.org |

| Pellotine (B1218421) | 17.0% nih.govwikipedia.org |

| Anhalonidine (B98746) | 14.0% nih.govwikipedia.org |

| Hordenine | 8.0% nih.govwikipedia.org |

| Anhalamine | 8.0% troutsnotes.com |

| Lophophorine | 5.0% troutsnotes.com |

| Anhalonine | 3.0% troutsnotes.com |

| This compound | 0.5% wikipedia.orgtroutsnotes.com |

| Anhalidine (B3049902) | 2.0% troutsnotes.com |

Note: These percentages are approximate and can vary based on various factors.

Influence of Environmental and Genetic Factors on Alkaloid Content

The concentration and composition of alkaloids in cacti, including those containing this compound, can exhibit considerable variability. nih.gov This variability is influenced by a range of factors, encompassing both environmental conditions and potentially genetic aspects. Key environmental influences on the alkaloid composition in Lophophora williamsii include climatic conditions, the availability of light, the characteristics of the soil, and the timing of harvest. wikimedia.orgebi.ac.uk Studies on other related cactus species, such as Echinopsis, have also noted variations in alkaloid levels, including mescaline, that correlate with factors like altitude and slope. wikipedia.org Furthermore, seasonal fluctuations in alkaloid content have been observed in certain species within the Lophophora genus. nih.gov Other contributing factors to this variability can include the age of the plant, the specific part of the plant being sampled, and the availability of nitrogen in the environment. nih.gov Research has indicated notable differences in this compound levels, with older peyote specimens showing markedly lower concentrations compared to newer ones. nih.gov The inherent variability in alkaloid profiles can also exist between individual plants, different local populations, and even various strains or varieties within the same species. nih.gov

Chemical Classification and Structural Relationships

This compound is characterized chemically as a naturally occurring alkaloid. wikipedia.org Its structure places it within a specific class of nitrogen-containing compounds found in plants.

Classification as a Tetrahydroisoquinoline Alkaloid

This compound is classified as a tetrahydroisoquinoline alkaloid. wikidata.orgcenmed.comwikipedia.orgfishersci.ca The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) structural framework is a significant motif found in numerous biologically active molecules, including those present in natural products and pharmaceuticals. wikipedia.org this compound serves as an example of a simple tetrahydroisoquinoline within this broader class of compounds. nih.govwikipedia.org

Structural Analogy to Phenethylamine Derivatives (e.g., Mescaline)

Structurally, this compound is related to phenethylamine derivatives, such as mescaline. wikidata.orgcenmed.com Mescaline itself is identified as a substituted phenethylamine, specifically 3,4,5-trimethoxyphenethylamine. wikimedia.orgwikipedia.orgwikipedia.orgnih.gov this compound is described as a cyclized analogue of mescaline, meaning its structure can be conceptually derived from mescaline through a cyclization process that forms the tetrahydroisoquinoline ring system. wikidata.orgcenmed.comnih.gov This structural relationship highlights how the phenethylamine backbone can serve as a biosynthetic precursor to the tetrahydroisoquinoline class of alkaloids. nih.gov It is noteworthy that this type of cyclization into a tetrahydroisoquinoline structure generally leads to a loss of the characteristic psychoactive effects associated with the parent phenethylamines. wikidata.org

Comparative Structural Features with Other Peyote Alkaloids

Lophophora williamsii contains a diverse array of alkaloids in addition to this compound and mescaline. wikimedia.org Prominent among these are pellotine, anhalonidine, hordenine, anhalamine, anhalidine, anhalonine, and lophophorine. Many of these co-occurring alkaloids, including pellotine, anhalonidine, lophophorine, and anhalonine, also belong to the tetrahydroisoquinoline class, similar to this compound. While mescaline possesses three methoxy (B1213986) groups on its aromatic ring, a distinguishing structural feature often found in other tetrahydroisoquinoline alkaloids from peyote, such as anhalonine and lophophorine, is the presence of a methylenedioxy substituent on the aromatic ring instead of or in addition to methoxy groups. However, this compound's structure, 6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline, features three methoxy groups, similar to mescaline, but incorporated into the cyclized tetrahydroisoquinoline framework. wikidata.orgcenmed.comfishersci.ca The structural relationships and variations among these alkaloids are often illustrated in chemical diagrams within research literature. wikimedia.org

Peyote Alkaloid Content (Selected Alkaloids)

| Alkaloid | Approximate Percent of Total Alkaloid Content |

| Mescaline | 30% |

| Pellotine | 17% |

| Anhalonidine | 14% |

| Hordenine | 8% |

| Anhalonine | 3% |

| This compound | Minor/Trace wikidata.orgcenmed.comnih.gov |

| Lophophorine | Major/Minor |

Note: Alkaloid content can vary significantly based on various factors.

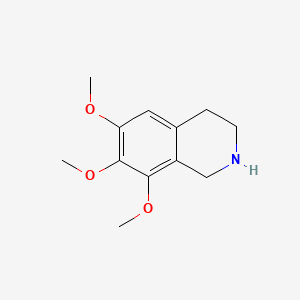

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBKARNYNSWQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CNCCC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10982742 | |

| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-30-8 | |

| Record name | 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhalinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHALININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Routes for Tetrahydroisoquinoline Alkaloids

The biosynthesis of tetrahydroisoquinoline alkaloids (THIQAs) in Lophophora williamsii is believed to follow a pathway that diverges from the biosynthesis of phenethylamine (B48288) alkaloids like mescaline. The core structure of these alkaloids is formed through a Pictet-Spengler reaction, which involves the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization.

Precursor Incorporation Studies (e.g., Tyrosine Metabolism)

Early research into the biosynthesis of peyote alkaloids established that the amino acid L-tyrosine is a primary precursor. frontiersin.org Through a series of enzymatic reactions, tyrosine is converted to dopamine (B1211576), a key intermediate that can enter various branches of alkaloid synthesis. nih.gov

Feeding studies using radiolabeled precursors have been instrumental in elucidating these pathways. For instance, the incorporation of labeled tyrosine into both mescaline and various tetrahydroisoquinoline alkaloids demonstrated their shared origin. frontiersin.org These studies have shown that dopamine is a direct precursor to the phenethylamine backbone of these molecules.

The general pathway from L-tyrosine to dopamine involves two key enzymatic steps:

Hydroxylation: L-tyrosine is hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine).

Decarboxylation: L-DOPA undergoes decarboxylation to yield dopamine.

Recent transcriptomic analysis of Lophophora williamsii has identified candidate genes for the enzymes catalyzing these reactions, providing genetic evidence to support the findings of earlier precursor incorporation studies. nih.gov

Enzymatic Transformations and Candidate Genes in Alkaloid Production

The biosynthesis of anhalinine and related THIQAs from dopamine involves a series of enzymatic modifications, including methylation and cyclization. While not all enzymes in the this compound-specific pathway have been fully characterized, research on related pathways in peyote and other plants provides a strong model for the types of enzymes involved.

Key Enzymatic Steps and Candidate Genes:

O-Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups to the hydroxyl groups of the aromatic ring. In the context of this compound biosynthesis, these enzymes would act on dopamine or its derivatives. Several OMTs have been identified in Lophophora williamsii, some of which are likely involved in the specific methylation patterns of THIQAs. nih.gov

N-Methylation: A crucial step in the formation of many THIQAs is the N-methylation of the primary amine of the precursor phenethylamine. A broadly specific N-methyltransferase (NMT) has been discovered in peyote that can methylate dopamine and its derivatives. This enzyme is considered a key player in directing precursors towards the THIQA pathway. nih.govplos.org

Pictet-Spengler Condensation: This is the ring-forming step that creates the characteristic tetrahydroisoquinoline structure. It involves the condensation of an N-methylated phenethylamine with a carbonyl compound, typically formaldehyde (B43269) or acetaldehyde. The enzyme catalyzing this reaction in Lophophora williamsii has not yet been definitively identified, but it is presumed to be a type of Pictet-Spenglerase or norcoclaurine synthase (NCS)-like enzyme, which are known to catalyze similar reactions in other plant species. nih.gov

The proposed biosynthetic pathway to the core tetrahydroisoquinoline structure is summarized in the following table:

| Step | Precursor | Enzyme Class (Candidate Gene) | Product |

| 1 | L-Tyrosine | Tyrosine Hydroxylase | L-DOPA |

| 2 | L-DOPA | DOPA Decarboxylase | Dopamine |

| 3 | Dopamine | O-Methyltransferase | 3-Methoxytyramine |

| 4 | 3-Methoxytyramine | N-Methyltransferase | N-methyl-3-methoxytyramine |

| 5 | N-methyl-3-methoxytyramine | Pictet-Spenglerase (hypothesized) | Tetrahydroisoquinoline core |

In Vivo and In Vitro Biosynthetic Investigations of this compound

Direct in vivo and in vitro studies focusing exclusively on the biosynthesis of this compound are limited. Most research has investigated the broader pathways of alkaloid production in peyote. However, the identification of this compound and its precursors in the cactus provides strong in vivo evidence for its biosynthesis.

Recent studies combining transcriptomics and metabolomics have allowed for the correlation of gene expression with the presence of specific alkaloids, including this compound, in different tissues of Lophophora williamsii. This approach provides indirect in vivo support for the involvement of the identified candidate genes in its biosynthesis. nih.gov

In vitro studies have successfully demonstrated the activity of some of the key enzymes involved in the early stages of the pathway. For example, recombinant O-methyltransferases and the N-methyltransferase from peyote have been shown to be active in vitro, confirming their ability to modify the precursor molecules. nih.govplos.org Future in vitro reconstitution of the entire pathway, once all the specific enzymes are identified, will provide definitive proof of the biosynthetic route to this compound.

Comparative Biosynthesis with Related Cactus Alkaloids

The biosynthesis of this compound is best understood in comparison to that of mescaline, the most abundant and well-studied alkaloid in peyote. Both pathways originate from L-tyrosine and share the intermediate dopamine. frontiersin.orgnih.gov The divergence point is believed to be at the level of dopamine or its methylated derivatives.

Mescaline Pathway: The pathway to mescaline involves a series of O-methylations of the aromatic ring of the phenethylamine precursor, without N-methylation or cyclization.

This compound Pathway: The pathway to this compound and other THIQAs involves both O-methylation and a crucial N-methylation step, followed by the Pictet-Spengler cyclization. The presence of the broadly specific N-methyltransferase in peyote is a key factor enabling this divergence. nih.govplos.org

The following table provides a simplified comparison of the key biosynthetic steps for mescaline and this compound after the formation of dopamine:

| Biosynthetic Step | Mescaline Pathway | This compound Pathway |

| Starting Intermediate | Dopamine | Dopamine |

| N-Methylation | Absent | Present (catalyzed by NMT) |

| Cyclization | Absent | Present (Pictet-Spengler reaction) |

| Key Enzyme Classes | O-Methyltransferases | O-Methyltransferases, N-Methyltransferase, Pictet-Spenglerase (hypothesized) |

| Final Product Class | Phenethylamine | Tetrahydroisoquinoline |

This comparative view highlights the modular nature of alkaloid biosynthesis in Lophophora williamsii, where a common set of precursors and enzyme families are utilized to generate a diverse array of chemical structures.

Chemical Synthesis and Derivatization

Laboratory Synthesis of Anhalinine and its Analogues

The construction of the this compound skeleton is achieved through classic isoquinoline (B145761) synthesis reactions. These methods are robust and have been refined over more than a century to provide access to a wide variety of THIQ derivatives.

The three most prominent and historically significant methods for synthesizing the isoquinoline and tetrahydroisoquinoline core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.

Pictet-Spengler Reaction: Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. thermofisher.comorganicreactions.orgwikipedia.orgnih.gov The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization via electrophilic aromatic substitution. wikipedia.org For the synthesis of this compound, the theoretical starting materials would be 3,4,5-trimethoxyphenethylamine (the phenethylamine (B48288) analogue of mescaline) and formaldehyde (B43269) . The aromatic ring, activated by the three methoxy (B1213986) groups, would readily participate in the ring-closing step. While the original reaction required strong acid and heat, many modern variations proceed under milder conditions. wikipedia.org

Bischler-Napieralski Reaction: First reported in 1893, this method is a cornerstone of dihydroisoquinoline synthesis. wikipedia.orgorganic-chemistry.org It involves the intramolecular cyclodehydration of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be readily reduced to the corresponding tetrahydroisoquinoline. To synthesize this compound via this route, one would start with N-acetyl-3,4,5-trimethoxyphenethylamine . The cyclization would be followed by a reduction step, for instance, using sodium borohydride, to yield this compound. The reaction generally requires an electron-rich aromatic ring for successful cyclization. organic-chemistry.org

Pomeranz-Fritsch Reaction: This reaction, also from 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.org A significant modification by J. M. Bobbitt, known as the Pomeranz-Fritsch-Bobbitt (PFB) reaction , allows for the direct synthesis of tetrahydroisoquinolines. beilstein-journals.orgwikipedia.org This modification involves the hydrogenation of the intermediate Schiff base (iminoacetal) to an aminoacetal before the acid-catalyzed cyclization. beilstein-journals.org This method is versatile and can be used to prepare a variety of substituted THIQs. beilstein-journals.orgresearchgate.netresearchgate.net

Table 1: Comparison of Classic Isoquinoline Synthesis Methodologies

| Reaction Name | Starting Materials | Key Intermediate | Product | Notes |

|---|---|---|---|---|

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Direct synthesis of THIQs. Often proceeds under milder conditions for activated rings. wikipedia.org |

| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion or Imidoyl phosphate | 3,4-Dihydroisoquinoline | Requires a subsequent reduction step to yield a THIQ. wikipedia.org |

| Pomeranz-Fritsch-Bobbitt | Benzyl amine or Benzaldehyde, Aminoacetal | Aminoacetal | Tetrahydroisoquinoline | Modification of the original Pomeranz-Fritsch reaction to directly access THIQs. beilstein-journals.orgwikipedia.org |

The general applicability of these classic reactions allows for the synthesis of a wide array of substituted THIQs. For example, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which are structurally similar to this compound, has been extensively documented. researchgate.net These syntheses typically start from homoveratrylamine (3,4-dimethoxyphenethylamine) and utilize either the Pictet-Spengler or Bischler-Napieralski reaction to construct the heterocyclic ring.

In one approach, a Pictet-Spengler reaction between a substituted phenethylamine and an aldehyde is catalyzed by trifluoroacetic acid (TFA) to yield the THIQ core. beilstein-journals.org Similarly, the Bischler-Napieralski reaction is frequently used, where N-acylated phenethylamines are cyclized with POCl₃, followed by reduction with NaBH₄ to give the final THIQ product. wikipedia.org These established pathways demonstrate the feasibility of constructing the this compound skeleton by selecting the appropriate polysubstituted starting materials.

The key to synthesizing this compound (6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline) lies in the selection of a starting material that already possesses the required 3,4,5-trimethoxy substitution pattern on the aromatic ring. This compound is structurally a cyclized analogue of the well-known phenethylamine, mescaline. wikipedia.org Therefore, the logical precursor for this compound synthesis is 3,4,5-trimethoxyphenethylamine .

In a Pictet-Spengler approach, the condensation of 3,4,5-trimethoxyphenethylamine with formaldehyde would lead directly to this compound. The three electron-donating methoxy groups highly activate the phenyl ring, facilitating the crucial electrophilic aromatic substitution step of the cyclization.

In a Bischler-Napieralski approach, 3,4,5-trimethoxyphenethylamine would first be acylated, for example with acetic anhydride, to form N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide . This amide would then be subjected to cyclization with a dehydrating agent like POCl₃ to form the corresponding 3,4-dihydroisoquinoline intermediate, which upon reduction would yield this compound.

The synthesis of the required 3,4,5-trimethoxyphenethylamine precursor itself can start from the inexpensive and readily available 2,6-dimethoxyphenol. maps.org

Stereoselective Synthesis Approaches for Tetrahydroisoquinolines

This compound itself is achiral. However, if a substituent is introduced at the C1 position, a chiral center is created, leading to the possibility of enantiomers. The development of stereoselective syntheses for 1-substituted THIQs is a significant area of research, as often only one enantiomer possesses the desired biological activity. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net

Common strategies for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's chiral t-butylsulfinamide, can be attached to the nitrogen atom. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, like the addition of a Grignard reagent, to create the C1 stereocenter with high diastereoselectivity. The auxiliary can then be removed to yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, can be used to catalyze the asymmetric hydrogenation of a 3,4-dihydroisoquinoline intermediate. mdpi.com This method, known as Asymmetric Transfer Hydrogenation (ATH), can produce 1-substituted THIQs with high enantiomeric excess. mdpi.com

Chiral Pool Synthesis: The Pictet-Spengler reaction can be made stereoselective by using a chiral aldehyde or a chiral β-arylethylamine derived from the chiral pool (e.g., amino acids). nih.gov For instance, L-tryptophan has been used as a chiral starting material to synthesize optically pure tetrahydro-β-carbolines, which are analogous to THIQs. nih.gov

Derivatization Strategies for Structural Modification and Exploration

Derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties. This compound possesses two key sites for modification: the secondary amine nitrogen and the aromatic ring.

N-Alkylation and N-Acylation: The secondary amine at the N2 position is a common site for derivatization. It can be readily alkylated or acylated to introduce a wide variety of substituents. For example, reductive amination with aldehydes can be used to add alkyl groups. researchgate.net

Modification of Aromatic Substituents: While more complex, the methoxy groups on the aromatic ring could be selectively demethylated to reveal hydroxyl groups. These phenolic hydroxyls could then be further functionalized, for instance, by alkylation or esterification, to create a library of new analogues.

Introduction of C1 Substituents: As discussed in the context of stereoselective synthesis, various carbon-based groups can be introduced at the C1 position. This is often achieved by using a substituted aldehyde in the Pictet-Spengler reaction or by addition of organometallic reagents to a dihydroisoquinolinium species.

The synthesis of various analogues, such as cyclized versions of other psychoactive phenethylamines (e.g., DOM-CR, MDA-CR), highlights the broad applicability of these derivatization strategies to the tetrahydroisoquinoline core. wikipedia.org

Pharmacological Investigations and Molecular Mechanisms

Receptor Binding Profiles and Affinity Studies

Investigations into the receptor binding profile of anhalinine have revealed specific interactions, contributing to the understanding of its potential pharmacological effects.

This compound has been identified as an inverse agonist of the serotonin (B10506) 5-HT7 receptor. wikipedia.orgwikipedia.org Studies have determined its potency at this receptor, providing quantitative data on its affinity and efficacy. This compound demonstrated a low potency as a 5-HT7 receptor inverse agonist, with an EC₅₀ of 2,722 nM and an Emax of –85%. wikipedia.org Inverse agonism at the 5-HT7 receptor has been implicated in the effects of certain peyote alkaloids, such as pellotine (B1218421) and anhalonidine (B98746), potentially contributing to sedative or hypnotic properties. wikipedia.org

Comparisons of this compound's potency at the 5-HT7 receptor with other tetrahydroisoquinolines found in cacti indicate variations in activity. This compound was found to be much less potent as a 5-HT7 receptor inverse agonist compared to certain other tetrahydroisoquinolines like pellotine and anhalidine (B3049902). wikipedia.org Another related compound, N-methylthis compound (O-methylanhalidine), has been reported to be several-fold more potent as a serotonin 5-HT7 receptor inverse agonist than this compound. wikipedia.org

| Compound | 5-HT7 Receptor Activity | EC₅₀ (nM) | Emax (%) |

| This compound | Inverse Agonist | 2722 | -85 |

| Pellotine | Inverse Agonist | Data not explicitly provided in search results for direct comparison with this compound's EC50 | Data not explicitly provided |

| Anhalidine | Inverse Agonist | Data not explicitly provided in search results for direct comparison with this compound's EC50 | Data not explicitly provided |

| N-Methylthis compound | Potent Inverse Agonist | More potent than this compound | Data not explicitly provided |

Neurotransmitter System Modulation

Beyond serotonin receptors, this compound has been shown to influence other neurotransmitter systems, notably the cholinergic system.

This compound has been described as having "stimulant" properties attributed to its ability to inhibit cholinergic neurotransmission. wikipedia.orgmdpi.comwikiwand.com This inhibitory effect on cholinergic neuromuscular transmission has been noted in research. mdpi.comsacredcacti.com Studies investigating mescaline and its tetrahydroisoquinoline analog this compound at the neuromuscular junction of the frog and in cortical tissue from the rat have explored these effects. researchgate.net

While research has highlighted this compound's interaction with the 5-HT7 receptor and the cholinergic system, the exploration of its activity at other neurochemical targets appears less extensive in the provided search results. Related compounds like mescaline are known to interact with a range of receptors, including serotonin 5-HT1A, alpha1-adrenergic, dopamine (B1211576) D1/2/3, and trace amine-associated receptor 1 (TAAR1), and can influence serotonin reuptake and release at high doses. mdpi.comwikipedia.org However, direct comprehensive data on this compound's binding or activity at these specific targets was not prominently featured. Some research suggests that hallucinogen-related tetrahydroisoquinolines generally lacked appreciable affinity for 5-HT2A serotonin receptors. wikipedia.org

Comparative Pharmacological Activities with Related Alkaloids

This compound's pharmacological activities have been compared to those of other alkaloids found in peyote and related cacti, revealing both similarities and notable differences. While mescaline is known for its hallucinogenic effects primarily mediated by agonism at the 5-HT2A receptor, this compound is generally considered to have different effects. wikipedia.orgmdpi.comnih.gov Early investigations by Arthur Heffter suggested that many simple isoquinoline (B145761) alkaloids from mescaline-containing cacti, including this compound, did not produce effects similar to those of mescaline. wikipedia.org Some of these alkaloids were found to cause convulsions in animals at high doses. wikipedia.org this compound has been specifically described as having stimulant properties due to its inhibition of cholinergic neurotransmission, contrasting with the sedative effects reported for other alkaloids like pellotine and anhalonidine, which are potent 5-HT7 receptor inverse agonists. wikipedia.orgwikiwand.comwikipedia.orgwikipedia.org Pellotine, for instance, was historically marketed as a sedative and has been shown to produce calming or sedative effects in humans. wikipedia.orgheffter.org Lophophorine is another related tetrahydroisoquinoline alkaloid that has been found to lack hallucinogenic effects in humans and is described as highly toxic, producing strychnine-like convulsions in animals. wikipedia.org

| Alkaloid | Structural Type | Primary Psychoactive Effect (if any) | Noted Pharmacological Activity |

| This compound | Tetrahydroisoquinoline | Generally considered non-hallucinogenic wikipedia.org | Inhibits cholinergic neurotransmission wikipedia.orgmdpi.comwikiwand.com, Low-potency 5-HT7 inverse agonist wikipedia.org |

| Mescaline | Phenethylamine (B48288) | Hallucinogenic mdpi.comnih.gov | 5-HT2A receptor agonist mdpi.comnih.gov, interacts with other receptors mdpi.comwikipedia.org |

| Pellotine | Tetrahydroisoquinoline | Sedative/Calming wikipedia.orgheffter.org | Potent 5-HT7 receptor inverse agonist wikipedia.orgwikipedia.org |

| Anhalonidine | Tetrahydroisoquinoline | Calming/Sedative wikipedia.org | Potent 5-HT7 receptor inverse agonist wikipedia.org |

| Lophophorine | Tetrahydroisoquinoline | Lacks hallucinogenic effects wikipedia.org | Highly toxic, causes convulsions in animals wikipedia.org |

Structure-Activity Relationship (SAR) Studies

The aromatic substitution pattern plays a significant role in the biological activity of phenethylamine and tetrahydroisoquinoline alkaloids found in cacti. Mescaline, a phenethylamine, is characterized by three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring. This compound, a tetrahydroisoquinoline, possesses three methoxy groups at the 6, 7, and 8 positions on its aromatic ring.

In contrast to the methoxy groups found in this compound and mescaline, other tetrahydroisoquinoline alkaloids present in peyote, such as anhalonine (B12298444) and anhalonidine, feature a methylenedioxy substituent on the aromatic ring. This difference in substitution patterns contributes to variations in their pharmacological profiles. For instance, while mescaline is known for its hallucinogenic effects mediated primarily through serotonin 5-HT2A receptor activation, the cyclization of phenethylamines into tetrahydroisoquinolines, along with their distinct substitution patterns, generally leads to a loss of these hallucinogenic properties and altered receptor affinities. Studies comparing the activity of these related alkaloids suggest that the position and nature of substituents on the aromatic ring significantly influence their interaction with different receptor subtypes.

Conformational analysis examines the three-dimensional spatial arrangement of atoms in a molecule and how these arrangements influence its ability to bind to a receptor. Ligand-receptor interactions describe the specific forces (e.g., hydrogen bonds, ionic interactions, van der Waals forces) that occur between a ligand molecule, such as this compound, and its target receptor protein. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and the basis for observed SAR.

Analytical Methodologies for Characterization and Quantification

Extraction and Isolation Techniques from Plant Matrices

The initial step in the analysis of anhalinine from plant sources, such as Lophophora williamsii, involves extracting the alkaloids from the plant material. Plant-based raw materials are widely used in extraction plants, particularly in the pharmaceutical industry, and contain bioactive compounds that can be extracted using various methods vinanhatrang.com.

Common extraction procedures for medicinal plants include maceration, infusion, decoction, percolation, digestion, and Soxhlet extraction nih.gov. More advanced techniques such as ultrasound-assisted extraction (UAE), accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also increasingly employed mdpi.com. The choice of extraction method is influenced by factors such as the nature of the plant material, the solvent used, pH, temperature, and the solvent-to-sample ratio nih.gov.

A general approach for extracting secondary metabolites from plants involves initial extraction with ethanol, followed by dilution of the extract with water and subsequent fractionation based on increasing polarity using solvents like petroleum ether, chloroform, ethyl acetate, and n-butanol researchgate.net. This method helps in separating compounds with different polarities, including terpenoids and phenolic compounds researchgate.net.

For isolating alkaloids specifically, methods involving the extraction of alkalized plant material with organic solvents are utilized google.com. One method describes extracting biomaterial with a vegetable oil in the presence of an alkaline aqueous phase to transfer alkaloids to the oil phase google.com. Another approach involves extracting dried residues of a primary extract with diluted sulfuric acid at a pH of about 4 to remove non-alkaloid compounds with diethyl ether, then alkalizing the aqueous solution to pH 9 and extracting the alkaloids into diethyl ether google.com.

This compound was first isolated from peyote by Ernst Späth in 1935 wikipedia.org. Early chemical investigations of peyote by Lewin in 1888 led to the isolation of an alkaloid called anhalonine (B12298444) maps.org. Späth and his colleagues later determined the structures of various peyote alkaloids, including this compound researchgate.net.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from other compounds present in the plant extract. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Alkaloid Analysis

Gas chromatography (GC) is a suitable technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds, including alkaloids psu.edufilab.fr. GC coupled with mass spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures filab.frmdpi.com. GC-MS is considered a gold standard for food flavor analysis due to its high resolution and sensitivity mdpi.com.

For alkaloid analysis by GC, electron capture (ECD), flame ionization (FID), and mass spectrometry (GC-MS) are commonly used detectors psu.edu. GC-MS offers increased sensitivity and selectivity compared to GC-MS alone or HPLC-MS for measuring compounds in complex matrices nih.gov. Polar drugs and their metabolites often require derivatization prior to GC analysis to enhance their volatility psu.edu. Glass capillary columns are frequently used in GC psu.edu.

GC-MS analysis involves separating compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification using a mass spectrometer filab.fr. The mass spectrometer measures the mass-to-charge ratio of fragmented ions, providing a unique spectral fingerprint for each compound filab.fr. This allows for reliable identification by comparing spectra to reference databases mdpi.com.

GC-MS has been successfully applied in the phytochemical analysis of medicinal plants containing biologically active components d-nb.info. While GC-MS is effective for identifying and quantifying volatile components, it may not be as sensitive to lower levels of volatile flavor substances, which can be easily overlooked mdpi.com.

High-Performance Liquid Chromatography (HPLC) for Nonvolatile Compounds

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, particularly suitable for nonvolatile, polar, and thermally degradable compounds that are not effectively analyzed by GC psu.edu. HPLC is considered an excellent technique for separating such compounds psu.edu.

HPLC has been widely used for the analysis of alkaloids psu.edu. It is often the technique of choice for the detection, identification, separation, and quantification of compounds from plant matrices mdpi.com. An advantage of HPLC is that it often requires less complicated sample preparation compared to other methods mdpi.com.

Different types of columns, such as normal and reversed-phase columns, can be used in HPLC, allowing for the use of both organic and inorganic solvents as the mobile phase psu.edu. Reversed-phase chromatography is the most versatile HPLC method and is frequently used for alkaloid analysis psu.edu.

While HPLC is effective for separation, identification by HPLC alone can be challenging compared to GC-MS psu.edu. The use of a photodiode array (PDA) UV detector in HPLC is useful for obtaining UV and visible spectra of eluting peaks, aiding in identification, as most alkaloids have UV absorption bands psu.edu. However, the sensitivity with a UV detector may not always be high psu.edu. Fluorescence detectors offer high sensitivity, potentially allowing for the detection of picograms of a substance psu.edu.

HPLC has been used to analyze alkaloids in cacti, including the controversial identification of serotonin (B10506) in Lophophora williamsii using HPLC sacredcacti.com.

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used for screening and separation of compounds nih.govpsu.edu. It is more common than paper chromatography due to faster development, better resolution, and a wider selection of solvents and detection reagents psu.edu.

TLC is still considered an important screening method in forensic analysis psu.edu. It involves spotting the sample on a stationary phase (commonly silica (B1680970) gel) coated on a plate and developing it with a mobile phase nih.gov. Compounds separate based on their differential affinities for the stationary and mobile phases nih.gov. Visualizing agents or UV light are used to detect the separated spots nih.govtroutsnotes.com.

Quantitative analysis by TLC was historically performed by scraping the spot, extracting it, and analyzing by other methods like UV spectroscopy psu.edu. However, improvements in densitometers and high-performance thin-layer chromatography (HPTLC) plates now facilitate direct densitometric determination in TLC, although the accuracy may be less than HPLC and GC psu.edu. HPTLC, patterned after HPLC, offers better separation and microanalysis psu.edu. Various chemically bonded HPTLC plates, including C18 plates, are available psu.edu.

TLC has been used in the analysis of alkaloids in Lophophora diffusa, where small amounts of anhalidine (B3049902) and trace amounts of anhalonidine (B98746) and hordenine (B123053) were observed using TLC and GC sacredcacti.com. This compound has been visualized with acidified iodoplatinate (B1198879) reagent in TLC troutsnotes.com.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the structure of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation of organic compounds nih.govacs.org. It provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within a molecule acs.org.

NMR spectra are typically recorded in a solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS) acs.org. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used in structural analysis acs.orgnih.gov. ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and coupling interactions acs.org. ¹³C NMR provides information about the carbon skeleton nih.gov.

NMR spectroscopy has been used in the characterization of various tetrahydroisoquinolines, including in the synthesis of substituted tetrahydroisoquinolines acs.orgacs.org. The structure of a hexahydrotriazine compound obtained from the reaction of mescaline with aqueous formaldehyde (B43269) was assigned based on MS and ¹H NMR spectral data researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a powerful tool for the identification and quantification of alkaloids, including this compound. Gas chromatography-mass spectrometry (GC-MS) is a widely used method in forensic chemistry for the analysis of alkaloids due to its reliability in compound identification. psu.eduunodc.org While alkaloids can be polar and may require derivatization for satisfactory GC analysis, GC-MS has been successfully applied in studies involving this compound and other cactus alkaloids. psu.edusacredcacti.com

Liquid chromatography-mass spectrometry (LC-MS) is also utilized for the analysis of various compounds, including nonvolatile substances like many alkaloids. psu.edu LC-MS can be particularly useful for samples where GC is less suitable. Studies investigating mescaline and its analogs, including this compound, have employed techniques such as LC-MS. nih.gov The PubChem database for mescaline, an analog of this compound, includes various mass spectrometry data such as GC-MS, MS-MS, and LC-MS spectra, indicating the applicability of these methods to related tetrahydroisoquinoline structures. nih.gov

This compound has been identified through GC-MS analysis in various plant extracts. For instance, this compound was detected in the GC-MS analysis of the isolated essential oil from the fruits of Cucumis melo Linn. researchgate.net

Other Spectroscopic Approaches in Alkaloid Research

Beyond mass spectrometry, other spectroscopic techniques play a role in the characterization of alkaloids. Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used as many alkaloids have absorption bands in the UV region, allowing for their detection. psu.eduanalytik-jena.com Photodiode array UV detectors coupled with HPLC are useful for obtaining instantaneous UV and visible spectra of eluting peaks, aiding in identification. psu.edu While UV detection can be used for many alkaloids, sensitivity can vary. psu.edu

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. IR spectra of isolated and reference compounds are compared for identification purposes. For example, IR spectra were used in the characterization of mescaline HCl and 3-methoxytyramine HCl isolated from Trichocereus pachanoi. scispace.commaps.org While specific IR data for this compound was not prominently found in the search results, IR spectroscopy is a standard technique in the structural elucidation of organic compounds, including alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of organic molecules. Both 1D and 2D NMR techniques provide detailed information about the carbon-hydrogen framework and connectivity within a molecule. The PubChem entry for mescaline, a closely related alkaloid to this compound, includes 1D NMR spectra data (specifically 13C NMR), highlighting the utility of NMR in characterizing these types of compounds. nih.gov Research on isoquinoline (B145761) alkaloids often involves detailed NMR spectroscopic studies for structural confirmation and analysis. acs.orgtaylorandfrancis.comresearchgate.net

Advanced Detection and Quantification in Research Contexts

Advanced detection and quantification methods in alkaloid research often involve the coupling of highly efficient separation techniques with sensitive detectors. HPLC with various detectors is widely used, and fluorescence detectors offer high sensitivity, potentially allowing for the detection of picogram amounts of substances. psu.edu While GC-MS is considered a standard method in some analytical fields due to its reliability in identification, HPLC-MS is often more suitable for less volatile compounds like many alkaloids. psu.edu

Research into the alkaloid content of various plant species, including those containing this compound, frequently employs GC-MS and LC-MS for comprehensive analysis and quantification of multiple alkaloids within a single sample. sacredcacti.comdmt-nexus.me These advanced methods allow for the detection and relative quantification of minor alkaloids like this compound, even when present at much lower concentrations than major alkaloids such as mescaline. sacredcacti.com

Studies have also explored the use of techniques like TLC-densitometry for the determination of microamounts of substances, although its accuracy and ease of use may be less compared to HPLC and GC. psu.edu Electrophoresis can also be applied to ionizable substances, including alkaloids, and can offer excellent separation in certain cases. psu.edu

The accurate quantification of this compound in biological or botanical matrices requires validated analytical methods that can selectively detect and measure this specific compound amidst potentially complex mixtures of other alkaloids and plant constituents. The choice of the most appropriate advanced detection and quantification method depends on the research objective, the nature of the sample matrix, and the required sensitivity and specificity.

Table 1: Analytical Techniques Applied to this compound and Related Alkaloids

| Analytical Technique | Application in Alkaloid Research (including this compound) | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile or derivatized alkaloids, including this compound. Used in forensic analysis. psu.eduunodc.orgsacredcacti.comresearchgate.net | High separation power, reliable identification via mass spectra. May require derivatization for polar alkaloids. psu.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of nonvolatile and polar alkaloids, including this compound and its analogs. psu.edunih.govdmt-nexus.me | Suitable for thermally labile compounds, versatile for various sample types. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of alkaloids with UV absorption chromophores. Used as an HPLC detector. psu.eduanalytik-jena.comresearchgate.net | Useful for detection and obtaining spectral profiles; sensitivity varies. psu.edu |

| Infrared (IR) Spectroscopy | Identification of functional groups and structural elucidation. Used for comparing isolated compounds to standards. scispace.commaps.orgdovepress.com | Provides information about molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of alkaloids. nih.govacs.orgtaylorandfrancis.comresearchgate.net | Provides comprehensive information on molecular structure and connectivity. |

| Thin-Layer Chromatography (TLC) | Separation and preliminary identification of alkaloids. Can be coupled with densitometry for quantification. psu.edu | Simple, cost-effective separation method. Quantification accuracy may be lower than HPLC/GC. psu.edu |

| Electrophoresis | Separation of ionizable alkaloids. psu.edu | Can provide excellent separation for charged species. |

Future Directions and Research Perspectives

Elucidation of Unexplored Biosynthetic Pathways

The complete biosynthetic pathway of tetrahydroisoquinoline (THIQ) alkaloids in peyote, including anhalinine, is not yet fully elucidated. researchgate.net While the upstream pathway leading to key phenethylamine (B48288) precursors has been largely mapped out, the specific enzymatic steps that lead to the formation of the THIQ scaffold remain a critical knowledge gap. qut.edu.auresearchgate.net

Recent advances in elucidating the mescaline biosynthetic pathway have provided crucial insights. qut.edu.auresearchgate.net The pathway originates from L-tyrosine, which is converted through a series of enzymatic steps to intermediates like dopamine (B1211576) and 3-methoxytyramine. researchgate.netsebiology.org These phenethylamines are the foundational building blocks for the THIQ alkaloids. nih.govnih.gov The biosynthesis of simple THIQs is generally understood to proceed via a Pictet-Spengler-type condensation of a β-phenylethylamine with a carbonyl compound (like formaldehyde (B43269) or acetaldehyde). nih.govacs.org

A significant recent discovery was the identification of an N-methyltransferase in L. williamsii that displays broad substrate specificity. qut.edu.auresearchgate.net Researchers have proposed that the N-methylation of phenethylamine intermediates could be an initial step in the biosynthesis of N-methylated THIQ alkaloids. sebiology.org However, the specific enzymes responsible for the crucial C-N ring closure to form the characteristic isoquinoline (B145761) core of this compound have not been identified. researchgate.net Future research, leveraging transcriptomics, proteomics, and functional genomics, is required to identify and characterize these elusive enzymes. Unraveling these pathways could enable the biotechnological production of this compound and its derivatives.

Advanced Structural-Activity Relationship Studies for Enhanced Understanding

The pharmacological profile of this compound is only partially understood, with its primary identified activity being a low-potency inverse agonism at the serotonin (B10506) 5-HT7 receptor. wikipedia.org Advanced Structure-Activity Relationship (SAR) studies are essential to explore the therapeutic potential of the this compound scaffold and to understand the molecular determinants of its activity.

Recent pharmacological evaluations of related peyote alkaloids have provided a preliminary SAR framework. For instance, studies on pellotine (B1218421) and anhalidine (B3049902), which are also 5-HT7 inverse agonists, suggest that specific substitution patterns on the tetrahydroisoquinoline ring are crucial for potency and efficacy. wikipedia.orgregionh.dk A comparative study indicated a preference for an 8-hydroxy-6,7-dimethoxy substitution pattern over the 6,7,8-trimethoxy arrangement found in this compound, suggesting that the 8-hydroxy group may form more robust interactions with the receptor. regionh.dk This provides a clear direction for future synthetic chemistry: the demethylation of this compound at the 8-position to create its hydroxyl analog could yield a more potent compound.

Future SAR studies should systematically explore modifications at various positions of the this compound molecule:

Aromatic Ring Substituents: Investigating the effect of altering the position and nature of the methoxy (B1213986) groups (e.g., converting them to hydroxyl or alkyl groups, or introducing methylenedioxy bridges as seen in other peyote alkaloids). nih.gov

Nitrogen Atom Substitution: Evaluating the impact of different alkyl groups on the nitrogen atom, as N-methylation has been shown to improve potency in related analogs. regionh.dk

C1 Position: Introducing various substituents at the C1 position to probe steric and electronic tolerance at the receptor binding site.

These studies will be critical for developing more potent and selective ligands for the 5-HT7 receptor and for identifying potential activity at other targets, such as the α2-adrenergic receptors where some THIQs are known to interact. wikipedia.org

| Compound | Substitution Pattern | 5-HT7 Receptor Activity | Relative Potency |

| This compound | 6,7,8-Trimethoxy | Inverse Agonist | Low (EC₅₀ = 2722 nM) wikipedia.org |

| Pellotine | 8-Hydroxy-6,7-dimethoxy, 1-Methyl, N-Methyl | Inverse Agonist | Higher than this compound |

| Anhalidine | 8-Hydroxy-6,7-dimethoxy, N-Methyl | Inverse Agonist | Higher than Pellotine (EC₅₀ = 219 nM) regionh.dk |

| Hypothetical Analog | 8-Hydroxy-6,7-dimethoxy | Inverse Agonist | Predicted to be higher than this compound |

Development of Novel and Efficient Synthetic Strategies for this compound and Derivatives

The advancement of pharmacological and SAR studies on this compound is contingent upon the availability of the compound and its synthetic analogs in sufficient quantities. While classical methods for synthesizing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Pomeranz–Fritsch–Bobbitt reactions, are well-established, there is a need for more modern and efficient synthetic strategies. nih.govmdpi.com

Future research in this area should focus on several key objectives:

Efficiency and Scalability: Developing high-yield, scalable synthetic routes to produce this compound and its precursors. This could involve optimizing existing methods or exploring new catalytic systems. researchgate.netmdpi.com

Asymmetric Synthesis: Implementing stereoselective methods, such as iridium-catalyzed asymmetric hydrogenation, to control the stereochemistry of derivatives, particularly those with substituents at the C1 position. acs.org

Diversity-Oriented Synthesis: Applying modern synthetic methodologies like transition metal-catalyzed C-H functionalization to rapidly generate a diverse library of this compound analogs for comprehensive SAR screening. acs.orgnih.govresearchgate.net

The development of such strategies will not only facilitate a deeper understanding of this compound's pharmacology but also provide the chemical tools necessary to potentially optimize its structure for therapeutic applications.

Comprehensive Molecular Interaction Profiling and Target Identification

The known pharmacological activities of this compound—low-potency 5-HT7 inverse agonism and inhibition of cholinergic neurotransmission—are likely just a part of its full biological profile. wikipedia.orgnih.gov A comprehensive screening and target identification effort is necessary to map its complete molecular interaction network.

Future research should employ a multi-pronged approach:

Broad Receptor Screening: this compound should be screened against large panels of receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, to identify novel, high-affinity targets. Given that other THIQs interact with adrenergic and other serotonin receptor subtypes (5-HT1D, 5-HT6), these should be priority targets for investigation. wikipedia.org

Mechanism of Cholinergic Inhibition: The reported "stimulant" properties attributed to the inhibition of cholinergic neurotransmission require detailed mechanistic investigation. wikipedia.orgnih.gov Studies are needed to determine if this compound acts presynaptically by inhibiting acetylcholine (B1216132) release, or postsynaptically by antagonizing nicotinic or muscarinic acetylcholine receptors. nih.govnih.gov

Computational Modeling: Molecular docking and dynamics simulations can be used to predict potential binding sites and rationalize observed SAR data, particularly at the 5-HT7 receptor. nih.gov These computational tools can guide the design of new analogs and help prioritize targets for experimental validation.

Identifying the full spectrum of molecular targets for this compound will provide a more complete picture of its pharmacological effects and could reveal previously unsuspected therapeutic possibilities.

Investigation of Poly-Alkaloid Synergism in Natural Contexts

Future research should focus on dissecting these complex interactions:

In Vitro Combination Studies: Investigating the effects of combining this compound with mescaline and other major peyote alkaloids (e.g., pellotine, anhalonidine (B98746), hordenine) on receptor binding and functional activity at key targets. For example, researchers could examine how this compound's 5-HT7 activity modulates the 5-HT2A receptor agonism of mescaline. wikipedia.org

Metabolic Interaction Studies: Exploring whether this compound affects the metabolism of mescaline, for instance, by inhibiting or inducing key metabolic enzymes. Such interactions could alter the concentration and duration of action of mescaline in the body.

In Vivo Behavioral Models: Using animal models to compare the behavioral effects of pure mescaline against defined mixtures of alkaloids containing this compound. This could help determine if this compound contributes to or alters the qualitative nature of the psychedelic experience. medicalnewstoday.comhealthline.com

Understanding the role of this compound within its natural poly-alkaloid context is crucial for a complete appreciation of the pharmacology of peyote and may offer insights into the principles of drug synergism. nih.gov

Q & A

Q. Advanced Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (±0.001 Da) .

Documentation must include solvent traces and calibration curves to ensure reproducibility .

What model organisms or cell lines are commonly used to study this compound’s effects?

Q. Basic Research Focus

- Neuromuscular models : Rodent diaphragm preparations for acetylcholine release studies.

- Plant models : Arabidopsis thaliana or Lepidium sativum (cress) for phytotoxicity assays.

- Cell lines : PC12 (rat adrenal pheochromocytoma) for neurochemical profiling .

Researchers must specify strain/vendor details and include negative controls (e.g., solvent-only treatments) .

How should researchers design dose-response experiments to evaluate this compound’s phytotoxic effects?

Q. Advanced Research Focus

- Dose range : Test 5–7 concentrations spanning 0.1–100 µM, based on prior phytotoxicity thresholds .

- Replication : Minimum triplicate samples per concentration.

- Controls : Untreated seeds and solvent-only controls to isolate compound effects.

- Statistical analysis : Nonlinear regression (e.g., log-dose vs. response) with EC₅₀ calculation using software like GraphPad Prism .

What strategies optimize this compound’s stability in solution for long-term pharmacological studies?

Q. Advanced Research Focus

- Solvent selection : Use DMSO (dry, sealed under nitrogen) for stock solutions to prevent hydrolysis.

- Storage : –20°C in amber vials to minimize photodegradation.

- Validation : Periodic HPLC checks for degradation products (e.g., oxidized analogs) .

What are the current knowledge gaps regarding this compound’s mechanism of action at the molecular level?

Basic Research Focus

While this compound’s acetylcholine inhibition is documented, its molecular targets (e.g., presynaptic calcium channels vs. vesicular transporters) remain uncharacterized. Proposed studies:

- Receptor binding assays : Radioligand competition experiments.

- Genetic approaches : CRISPR-Cas9 knockout models to identify target proteins .

How can structural analogs of this compound be developed to explore structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Synthetic modifications : Introduce methyl, halogen, or hydroxyl groups at the benzene ring.

- Assay prioritization : Test analogs for acetylcholine inhibition (primary screen) and cytotoxicity (secondary screen).

- Computational modeling : Molecular docking to predict binding affinities for neuronal targets .

What quality control standards are essential for ensuring reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.